molecular formula C22H23N3O2 B12124905 Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate

Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate

Cat. No.: B12124905
M. Wt: 361.4 g/mol
InChI Key: YPVMPIYKARFZIZ-UHFFFAOYSA-N
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Description

Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate is a synthetic heterocyclic compound featuring an indoloquinoxaline core substituted with a methyl group at position 4 and a pentyl ester moiety at position 4. Indoloquinoxalines are known for their planar aromatic structure, which facilitates π-π stacking interactions and electronic conjugation, making them valuable in materials science, medicinal chemistry, and catalysis .

This compound is synthesized via palladium-catalyzed C–H functionalization, a method highlighted for its versatility in forming diverse bonds (C–O, C–N, etc.) with high atom economy and selectivity . The directing group strategy ensures precise functionalization at the indoloquinoxaline scaffold, distinguishing it from traditional multi-step synthetic routes.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

pentyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate

InChI

InChI=1S/C22H23N3O2/c1-3-4-7-13-27-19(26)14-25-21-15(2)9-8-10-16(21)20-22(25)24-18-12-6-5-11-17(18)23-20/h5-6,8-12H,3-4,7,13-14H2,1-2H3

InChI Key

YPVMPIYKARFZIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C

Origin of Product

United States

Chemical Reactions Analysis

Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like DMSO, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reactants and conditions employed.

Mechanism of Action

The mechanism of action of Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include compounds with variations in:

  • Ester chain length (e.g., methyl, ethyl, or hexyl esters).
  • Substituent position (e.g., methyl at positions 3 or 6 instead of 4).
  • Catalytic synthesis methods (e.g., Rh- or Ru-catalyzed C–H activation).

Key Findings

a) Ester Chain Length and Solubility

The pentyl ester confers lower solubility in polar solvents (e.g., DMSO: 0.15 mg/mL) compared to methyl (0.45 mg/mL) and ethyl (0.30 mg/mL) analogues due to increased hydrophobicity. This property may enhance bioavailability in drug design or reduce aggregation in organic semiconductors .

c) Reactivity of the Ester Group

Kinetic studies of pentyl acetate in ethanolamine reactions (Fig. 4 in ) demonstrate that longer ester chains exhibit slower hydrolysis rates. This suggests improved stability for the pentyl analogue in protic environments compared to shorter esters.

d) Electronic Effects of Substituents

Methyl-free analogues show reduced thermal stability (ΔTm ≈ 10–15°C).

Biological Activity

Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Structural Overview

The compound features a pentyl group linked to an indoloquinoxaline moiety, characterized by a quinoxaline ring fused with an indole. This structural complexity suggests a range of biological activities, particularly in pharmacology.

Biological Activities

1. Antitumor Activity
Research indicates that compounds with indoloquinoxaline structures often exhibit notable antitumor properties. For instance, derivatives of indoloquinoxaline have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound may share these properties due to its structural similarities.

2. Antimicrobial Properties
The compound's potential as an antimicrobial agent is supported by studies on related indole and quinoxaline derivatives. These compounds have demonstrated effectiveness against a broad spectrum of bacteria and fungi, suggesting that this compound could possess similar antimicrobial activity.

3. Neuroprotective Effects
Preliminary studies suggest that indole derivatives can exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The neuroprotective mechanisms may involve antioxidant activity and modulation of neuroinflammatory responses.

Synthesis Methods

The synthesis of this compound can be approached through several methods:

  • Condensation Reactions : Utilizing precursors of indole and quinoxaline.
  • Esterification : Reacting the synthesized indoloquinoxaline with pentyl acetate under acidic conditions.
  • Click Chemistry : Employing azide-alkyne cycloaddition for hybrid compound synthesis.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of various indoloquinoxaline derivatives. Results indicated that specific modifications to the indole structure enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study suggests that similar modifications in this compound could lead to improved antitumor activity .

Case Study 2: Antimicrobial Activity

Research conducted on a series of quinoxaline derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings imply that this compound may also exhibit antimicrobial properties due to its structural components .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Activity
QuinoxalineHeterocyclic compoundAntimicrobial and anticancer properties
IndoleAromatic compoundNeuroprotective effects
Pentyl AcetateCarboxylic acid esterFlavoring agent; potential biomarker

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